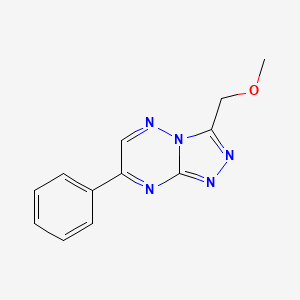1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl-
CAS No.: 86869-92-3
Cat. No.: VC20301137
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86869-92-3 |
|---|---|
| Molecular Formula | C12H11N5O |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 3-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
| Standard InChI | InChI=1S/C12H11N5O/c1-18-8-11-15-16-12-14-10(7-13-17(11)12)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
| Standard InChI Key | XLFAEOISSVJMES-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system: a 1,2,4-triazolo[4,3-b][1, triazine core substituted at positions 3 and 7 with methoxyphenyl and phenyl groups, respectively . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₅O |
| Molecular Weight | 241.25 g/mol |
| SMILES | COCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
| InChIKey | XLFAEOISSVJMES-UHFFFAOYSA-N |
The methoxy group enhances solubility, while the phenyl substituents contribute to hydrophobic interactions .
Spectral Characteristics
-
IR Spectroscopy: Absorptions at 1290 cm⁻¹ (C–S–C) and 1610–1685 cm⁻¹ (C=N/C=O) .
-
¹H NMR: Signals for methoxy protons (δ ~3.14 ppm) and aromatic protons (δ 7.0–8.7 ppm) .
Synthesis and Derivatives
Synthetic Routes
The compound is synthesized via cyclocondensation strategies:
-
Intermediate Formation: Reacting 3-mercapto-6-phenyl-1,2,4-triazine with methoxyphenylacetyl chloride .
-
Cyclization: Intramolecular dehydration under acidic conditions yields the fused triazolo-triazine core .
Structural Analogues
Modifications to the core structure enhance bioactivity:
-
Pyrazolo-Triazines: Substitution with sulfonamide groups improves anticancer potency (IC₅₀: 0.24–31.52 nM against c-Met kinase) .
-
Triazolotriazine-Tetrazines: Exhibit antiproliferative effects via mTOR inhibition and autophagy induction .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume